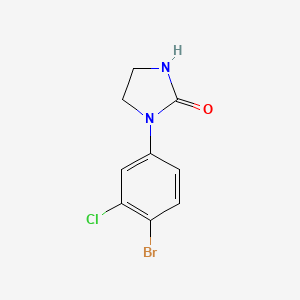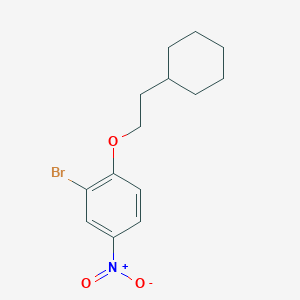![molecular formula C15H13F4NO B8155362 (3'-Fluoro-4-(2,2,2-trifluoroethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8155362.png)
(3'-Fluoro-4-(2,2,2-trifluoroethoxy)-[1,1'-biphenyl]-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3’-Fluoro-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine is a complex organic compound that features a biphenyl core substituted with fluoro and trifluoroethoxy groups, as well as a methanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Fluoro-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the fluoro and trifluoroethoxy groups: These groups can be introduced via nucleophilic aromatic substitution reactions.
Attachment of the methanamine group: This step often involves reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(3’-Fluoro-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluoro and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanamine group can yield imines or nitriles, while substitution reactions can introduce a variety of functional groups.
Aplicaciones Científicas De Investigación
(3’-Fluoro-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluoro-substituted biphenyls with biological targets.
Industry: Used in the development of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of (3’-Fluoro-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluoro and trifluoroethoxy groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The methanamine group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid
- 3-(2,2,2-Trifluoroethoxy)propionitrile
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
Uniqueness
(3’-Fluoro-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine is unique due to its specific combination of fluoro and trifluoroethoxy groups on a biphenyl core, coupled with a methanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.
Propiedades
IUPAC Name |
[5-(3-fluorophenyl)-2-(2,2,2-trifluoroethoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4NO/c16-13-3-1-2-10(7-13)11-4-5-14(12(6-11)8-20)21-9-15(17,18)19/h1-7H,8-9,20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZIRKBVDNDSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)OCC(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
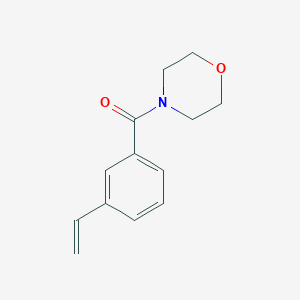
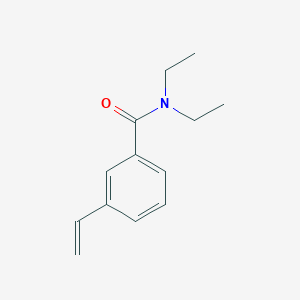
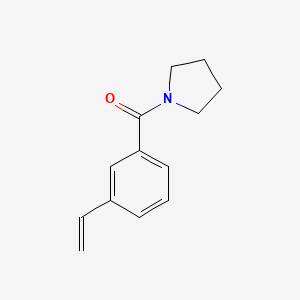
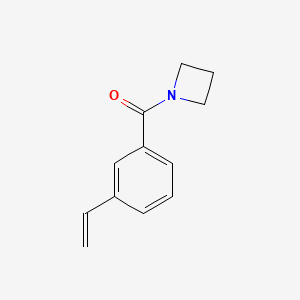
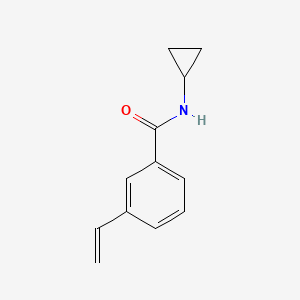
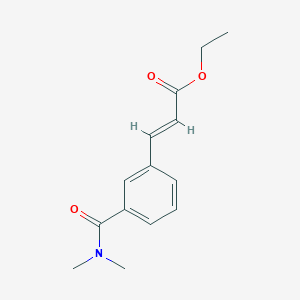
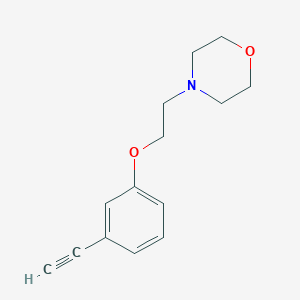
![4-(2,2,2-Trifluoroethoxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8155347.png)
![(4-(2,2,2-Trifluoroethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8155351.png)

